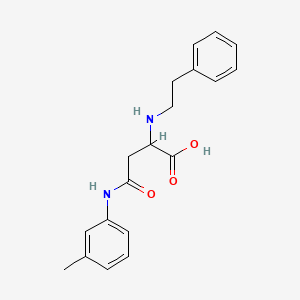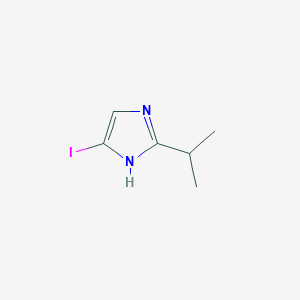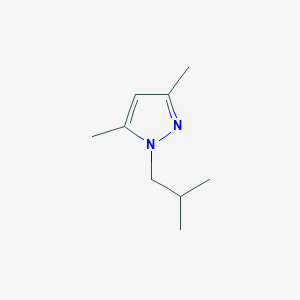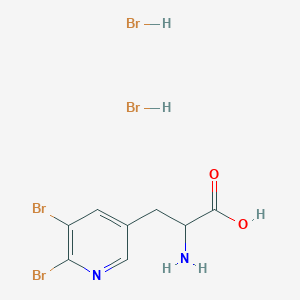![molecular formula C17H19N5O2S B2750825 1,3-Dimethyl-7-propyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 863002-53-3](/img/structure/B2750825.png)
1,3-Dimethyl-7-propyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, as indicated by its name. It contains a pyrimido[4,5-d]pyrimidine core, which is a fused ring system involving two pyrimidine rings . It also contains a pyridin-2-ylmethylsulfanyl group, which is a sulfur-containing group attached to a pyridine ring.Scientific Research Applications
Synthesis Techniques and Applications
Efficient Synthesis Using Ionic Liquid on Nanosilica : An efficient synthesis method for 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones, involving a three-component reaction catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid on functionalized nanosilica, has been developed. This method offers advantages such as reusability of the catalyst, easy recovery, and high yields, highlighting its potential for industrial applications (Rahmani et al., 2018).
Regioselective Amination : The first case of regioselective amination of condensed pyrimidines, specifically in position 2, has been reported. This study focuses on the chemical behavior of 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, contributing to the understanding of its reactivity and potential applications in synthesis (Gulevskaya et al., 1994).
Photophysical Properties for pH-Sensing : Pyrimidine derivatives have been explored for their photophysical properties, with potential applications in pH-sensing. This study shows how molecular design can tune the photophysical properties of these compounds, opening avenues for their use in colorimetric pH sensors and logic gates (Yan et al., 2017).
Chemical Properties and Applications
Functionalized Pyrimidine Derivatives : The synthesis of functionalized pyrimidine derivatives, which are pharmaceutically interesting, has been achieved using a water-mediated and catalyst-free method. This demonstrates the compound's versatility and potential in pharmaceutical research (Brahmachari et al., 2020).
Charge-Separated Modified Nucleobases : The study of charge-separated modified nucleobases involving 6-chloropyrimidine-2,4(1H,3H)-dione shows the potential of these compounds in understanding intramolecular interactions and electronic properties, which can be crucial for drug design and molecular engineering (Schmidt et al., 1999).
Anticancer and Antibacterial Activity : Pyrimidine diones have been tested for their antibacterial and anticancer activity, demonstrating the therapeutic potential of these compounds. The study provides insights into their potential use in developing new antibiotics and anticancer agents (Aremu et al., 2017).
properties
IUPAC Name |
1,3-dimethyl-7-propyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-4-7-12-19-14-13(16(23)22(3)17(24)21(14)2)15(20-12)25-10-11-8-5-6-9-18-11/h5-6,8-9H,4,7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMABTTKRJLXAMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=N1)SCC3=CC=CC=N3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-N-(3-chlorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2750745.png)

![3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2750750.png)
![4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrochloride](/img/structure/B2750751.png)
![N-(2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2750752.png)
![(R)-3-[4-(Trifluoromethyl)phenyl]butyric acid](/img/structure/B2750753.png)


![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2750756.png)
![2-(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2750757.png)
![N-(3-Methoxy-2-methylspiro[3.3]heptan-1-yl)prop-2-enamide](/img/structure/B2750760.png)


